

# 1H-Benzo(a)carbazole CAS number and molecular weight

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## Compound of Interest

Compound Name: 1H-Benzo(a)carbazole

Cat. No.: B14716123

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## An In-depth Technical Guide to 1H-Benzo(a)carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Benzo(a)carbazole**, with a primary focus on the more extensively studied isomer, 11H-Benzo[a]carbazole. This document details its chemical properties, synthesis methodologies, and significant biological activities, offering valuable insights for its application in research and drug development.

## Core Data Presentation

Quantitative data for 11H-Benzo[a]carbazole is summarized in the table below for ease of reference and comparison.

Property	Value	Reference
CAS Number	239-01-0	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>11</sub> N	<a href="#">[1]</a>
Molecular Weight	217.27 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow to light orange powder/crystal	
Melting Point	230-231 °C	<a href="#">[1]</a>
Purity	>98.0% (GC)	

## Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 11H-Benzo[a]carbazole and its derivatives are provided below.

### Synthesis of 11H-Benzo[a]carbazole

#### Method 1: Copper-Catalyzed Dehydrogenation

This protocol describes the synthesis of 11H-Benzo[a]carbazole from its dihydro derivative using a copper(II) chloride catalyst.

#### Materials:

- Dihydrobenzo[a]carbazole
- Copper(II) chloride dihydrate (CuCl<sub>2</sub>·2H<sub>2</sub>O)
- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (HCl), concentrated
- Methanol
- 50 mL round bottom flask

- Stirring apparatus
- Heating mantle
- Ice bath
- Filtration apparatus

Procedure:

- In a 50 mL round bottom flask, thoroughly dissolve 4.5 mmol of  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  in 10 mL of DMSO.
- To this solution, add 2.2 mmol of dihydrobenzo[a]carbazole and stir the mixture for 30 minutes at room temperature.
- Heat the resulting mixture to 120 °C in an open vessel.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the mixture with a few drops of concentrated HCl.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Isolate the product by filtration.
- Recrystallize the crude product from methanol to yield pure 11H-benzo[a]carbazole.<sup>[1]</sup>

Expected Yield: 91%<sup>[1]</sup>

Method 2: Intramolecular Cyclization using a Solid Acid Catalyst

This method outlines the synthesis of benzo[a]carbazole derivatives through intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds.

Materials:

- 3-cyanoacetamide pyrrole scaffolds

- Sulfonated amorphous carbon (AC-SO<sub>3</sub>H) catalyst
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate
- 25 mL flask
- Reflux apparatus
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a 25 mL flask, combine 0.25 mmol of the 3-cyanoacetamide pyrrole scaffold and 6 mg of the AC-SO<sub>3</sub>H catalyst in 5 mL of DMSO.
- Stir the reaction mixture and reflux for 2 hours.
- Monitor the reaction progress by TLC.
- After completion, filter the mixture to separate the catalyst.
- Wash the organic layer with water (3 x 5 mL) and ethyl acetate (25 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Allow the solution to crystallize at room temperature to obtain the benzo[a]carbazole derivative.<sup>[2]</sup>

## Biological Activity Assays

### Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor.

#### Materials:

- Rat uterine cytosol containing estrogen receptors
- [ $^3\text{H}$ ]-17 $\beta$ -estradiol (radiolabeled ligand)
- Unlabeled 17 $\beta$ -estradiol (competitor)
- Test compound (e.g., 11H-Benzo[a]carbazole derivative)
- Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
- Hydroxylapatite (HAP) slurry
- Scintillation vials and fluid
- Scintillation counter

#### Procedure:

- Prepare rat uterine cytosol from ovariectomized rats.<sup>[3]</sup>
- In assay tubes, combine the rat uterine cytosol, a fixed concentration of [ $^3\text{H}$ ]-17 $\beta$ -estradiol, and varying concentrations of the unlabeled test compound.
- Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17 $\beta$ -estradiol).
- Incubate the tubes to allow for competitive binding to reach equilibrium.
- Separate the bound from free radioligand by adding HAP slurry followed by centrifugation.
- Measure the radioactivity of the bound ligand in the HAP pellet using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of the test compound and determine the IC<sub>50</sub> value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).<sup>[3][4][5]</sup>

## KIF11 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATPase activity of the kinesin-like protein KIF11.

### Materials:

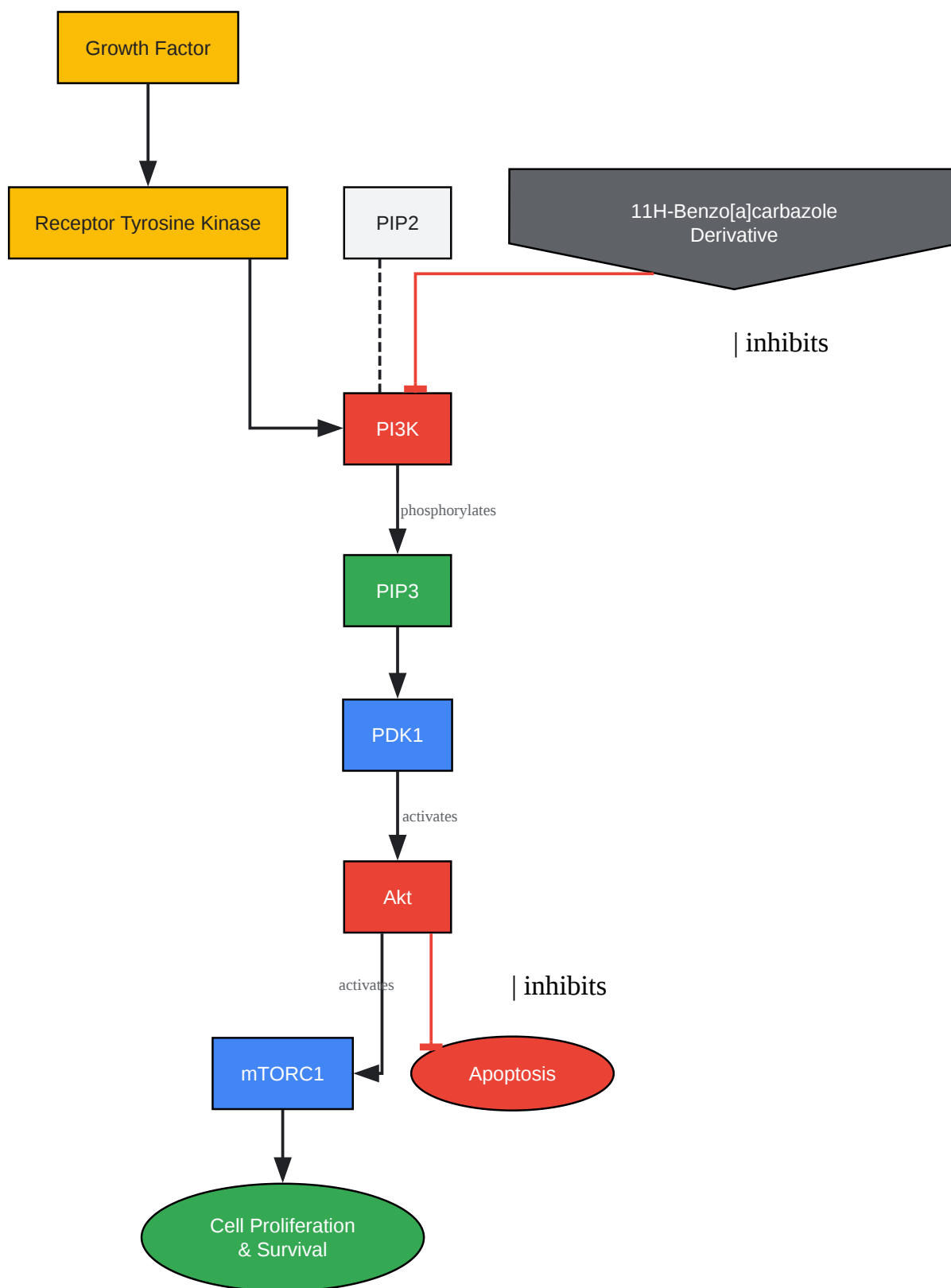
- Purified KIF11 protein
- Microtubules (stabilized)
- ATP
- Assay buffer (e.g., 25 mM Pipes, pH 6.8, 2 mM MgCl<sub>2</sub>, 1 mM EGTA, 1 mM DTT)
- Test compound (e.g., 11H-Benzo[a]carbazole)
- ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
- Plate reader

### Procedure:

- In a multi-well plate, combine the KIF11 enzyme, stabilized microtubules, and the test compound at various concentrations in the assay buffer.
- Initiate the reaction by adding ATP.
- Incubate the plate at a controlled temperature to allow for ATP hydrolysis.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
- Determine the ATPase activity at each concentration of the test compound and calculate the IC<sub>50</sub> value.<sup>[6]</sup>

## Signaling Pathways and Logical Relationships

Based on the known anticancer activities of similar heterocyclic compounds, a plausible mechanism of action for certain 11H-Benzo[a]carbazole derivatives involves the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

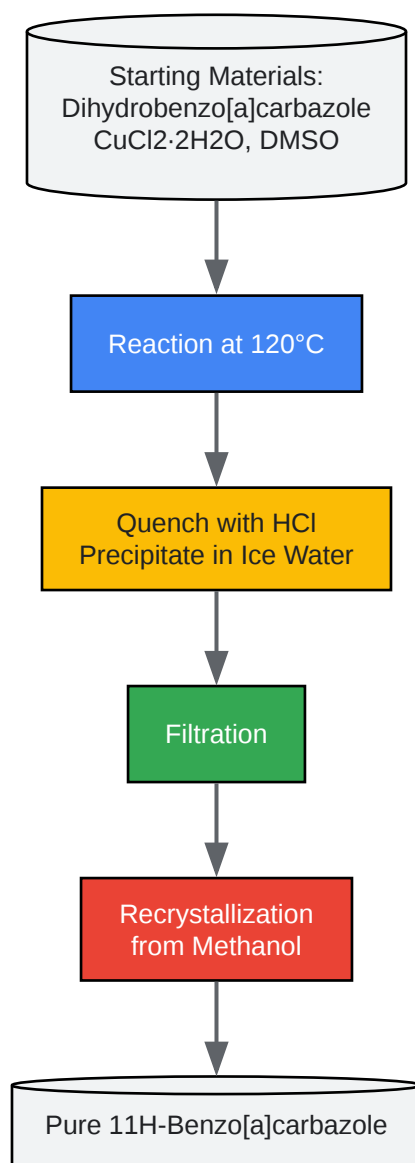


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Caption: Plausible inhibition of the PI3K/Akt signaling pathway by 11H-Benzo[a]carbazole derivatives.

This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell proliferation and survival through downstream effectors like mTORC1 and inhibits apoptosis. Certain anticancer compounds, potentially including derivatives of 11H-Benzo[a]carbazole, may exert their effects by inhibiting PI3K, thereby blocking this pro-survival pathway and promoting apoptosis in cancer cells.<sup>[7][8][9]</sup>



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Caption: Experimental workflow for the synthesis of 11H-Benzo[a]carbazole.

This workflow diagram outlines the key steps in the copper-catalyzed synthesis of 11H-Benzo[a]carbazole, from the initial reaction of starting materials to the final purification of the product.

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